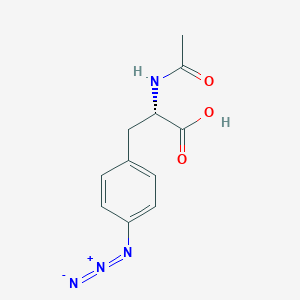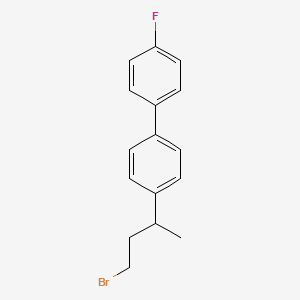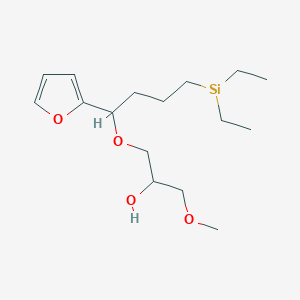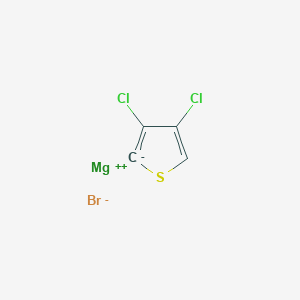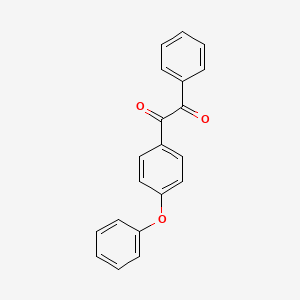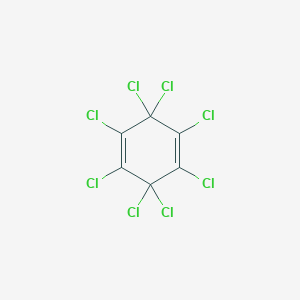
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is a highly chlorinated organic compound It is a derivative of cyclohexa-1,4-diene, where eight hydrogen atoms are replaced by chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene typically involves the chlorination of cyclohexa-1,4-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas (Cl₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Chlorinated cyclohexane derivatives.
Reduction: Partially dechlorinated cyclohexane derivatives.
Substitution: Hydroxylated or aminated cyclohexane derivatives.
Applications De Recherche Scientifique
1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to form strong interactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-Hexachlorocyclohexane: A less chlorinated analogue with six chlorine atoms.
1,2,3,4,5,6-Hexachlorocyclohexa-1,4-diene: Another derivative with six chlorine atoms and a similar diene structure.
1,2,3,3,4,5,6,6-Octafluorocyclohexa-1,4-diene: A fluorinated analogue with similar structural features but different chemical properties.
Uniqueness: 1,2,3,3,4,5,6,6-Octachlorocyclohexa-1,4-diene is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61626-02-6 |
|---|---|
Formule moléculaire |
C6Cl8 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
1,2,3,3,4,5,6,6-octachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6Cl8/c7-1-2(8)6(13,14)4(10)3(9)5(1,11)12 |
Clé InChI |
XPUWFYVGSXQXCN-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


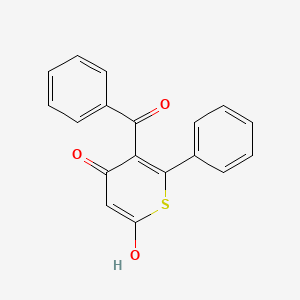
![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)

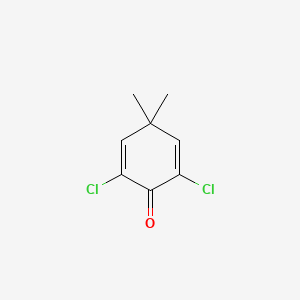
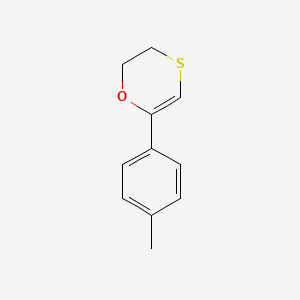
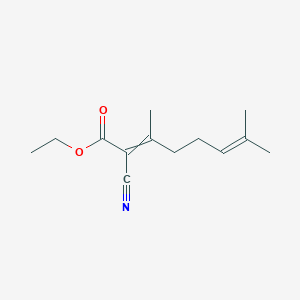
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
